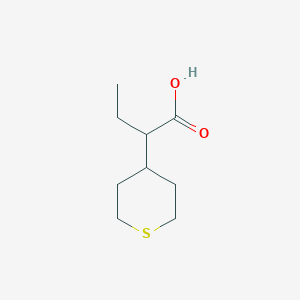
2-(Thian-4-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thian-4-yl)butanoic acid is an organic compound with the molecular formula C9H16O2S It is a derivative of butanoic acid, featuring a thian-4-yl group attached to the second carbon of the butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yl)butanoic acid typically involves the reaction of butanoic acid derivatives with thian-4-yl compounds. One common method is the reaction of 4-(2-thienyl)butanoic acid with organotin salts. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Thian-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the thian-4-yl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated thian-4-yl derivatives.
Applications De Recherche Scientifique
2-(Thian-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific electro-optical properties.
Mécanisme D'action
The exact mechanism of action of 2-(Thian-4-yl)butanoic acid is not well-documented. its derivatives are known to interact with biological targets such as enzymes and receptors, potentially inhibiting or modulating their activity. The thian-4-yl group may play a crucial role in binding to these targets, influencing the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
- 4-(2-Thienyl)butanoic acid
- 2-(4-Bromophenyl)butanoic acid
- 4-(2-Naphthyloxy)butanoic acid
Comparison: 2-(Thian-4-yl)butanoic acid is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C9H16O2S |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
2-(thian-4-yl)butanoic acid |
InChI |
InChI=1S/C9H16O2S/c1-2-8(9(10)11)7-3-5-12-6-4-7/h7-8H,2-6H2,1H3,(H,10,11) |
Clé InChI |
VMSFREQCFNMBKB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCSCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13185662.png)
![1-[3-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13185666.png)
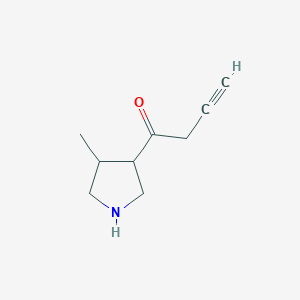
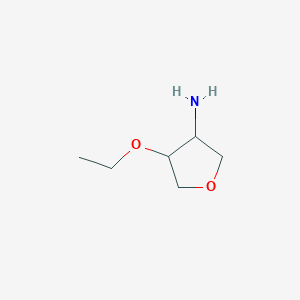
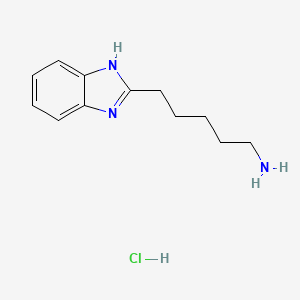
![3-[(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propan-1-amine](/img/structure/B13185677.png)
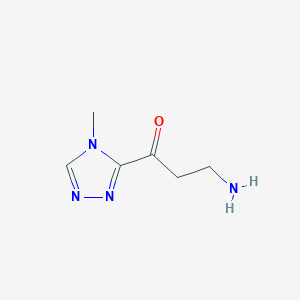


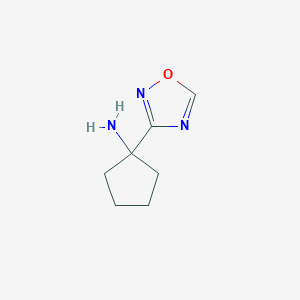
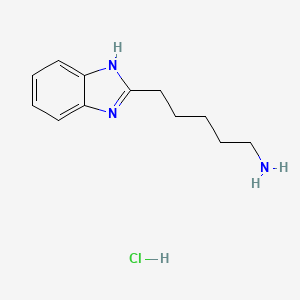

![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)
![3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185754.png)
